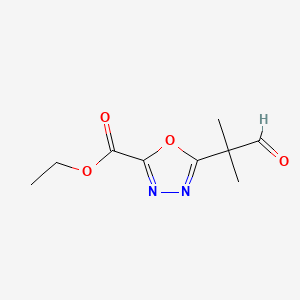
(S)-4-Methoxy-5-methyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a chiral compound with a unique structure that includes a methoxy group and a methyl group attached to a dihydropyrrolone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-2-butanone and an appropriate amine.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction to form the dihydropyrrolone ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the desired enantiomer.
化学反応の分析
Types of Reactions: (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolones.
科学的研究の応用
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
類似化合物との比較
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 4-methoxy-2-pyrrolidone and 5-methyl-2-pyrrolidone.
Uniqueness: The presence of both methoxy and methyl groups in the dihydropyrrolone ring confers unique chemical and biological properties, making it distinct from other similar compounds.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(2S)-3-methoxy-2-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4-5(9-2)3-6(8)7-4/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 |
InChIキー |
YJHSJKBMTSQOII-BYPYZUCNSA-N |
異性体SMILES |
C[C@H]1C(=CC(=O)N1)OC |
正規SMILES |
CC1C(=CC(=O)N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)


![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)







![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)

